L(-)-Glucose

描述

What is L -(-)-Glucose exactly?

L -(-)-Glucose, a monosaccharide, is an important energy source for the human body. The glucose molecule comprises six carbon atoms (12 hydrogen atoms) and six oxygen atoms (6 each). L -(-)-Glucose is also known as L Glucose. It is the enantiomer to the more popular D-glucose. L -(-)-Glucose is not naturally found in higher-living organisms but can be synthesized in a laboratory. L -(-)-Glucose has a similar taste to D-glucose, but it cannot be phosphorylated using hexokinase. This enzyme is the first in the glycolysis pathway. L -(-)-Glucose can be a diagnostic aid.

L -(-)-Glucose can be considered an enantiomer to the more commonly used D-glucose. L-Glucose cannot be phosphorylated using hexokinase and is therefore not bioavailable for cells as an energy source. However, some L-glucose-using bacteria have been found to contain NAD+-dependent Lglucose Dehydrogenases capable of oxidizing L glucose.

Uses of L -(-)-Glucose

L -(-)-Glucose has been suggested as a low-calorie sweetener. It is suitable for diabetic patients.

L -(-)-Glucose pentaacetate is an acetate derivative that stimulates insulin release and may be therapeutically useful for type 2 diabetes. L -(-)-Glucose has also been found to be a laxative. It was proposed as a colon-cleansing agent that would not disrupt fluid and electrolyte levels due to the large liquid amounts of bad-tasting, osmotic laxatives used for colonoscopy preparation.

Biological activity of L-(−)-Glucose

L -(-)-Glucose is not naturally found in living organisms but can be synthesized in a laboratory. L -(-)-Glucose has a similar taste to d-glucose but cannot be used as an energy source by living organisms because it is not phosphorylated with hexokinase. This enzyme is the first in the glycolysis pathway. Burkholderia Caryophylli is a plant pathogenic bacteria that contain the enzyme dthreo-aldose 1dehydrogenase, which can oxidize L Glucose.

Mechanism of action of L-(−)-Glucose

L -(-)-Glucose enters cells through insulin and ATP-sensitive sodium channels. In vitro studies have shown that L-glucose can inhibit viral replication, including HIV and herpes simplex virus type 1 (HSV-1). L-Glucose can be used to treat squamous cancer by reducing the redox potency in cancer cells. L-Glucose prevents the growth of c. glabrata through inhibition of transcription activators as well as enzymes involved with glycolysis.

L -(-)-Glucose can be considered an enantiomer to the more commonly used D-glucose. L-Glucose cannot be used as an energy source by cells because it can't be phosphorylated with hexokinase.

Chemical properties of L-(−)-Glucose

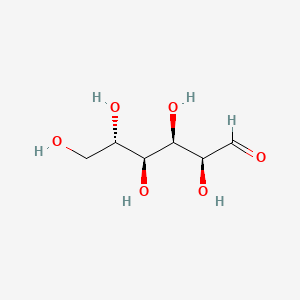

L -(-)-Glucose, an organic compound with the formula O=CH[CHOH]5H or C6H12O6, is a monosaccharide of aldohexose. It is the enantiomer to the more common d–glucose and the l-isomer to glucose.

L-glucose is usually found as one of the four cyclic structural isomers, like the d-isomer. These isomers can be converted into water solutions within hours, with the open-chain version acting as an intermediate stage.

Structure

3D Structure

属性

IUPAC Name |

(3S,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-ZZWDRFIYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921-60-8 |

Source

|

| Record name | L-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the stereochemistry of L(-)-Glucose?

An In-Depth Technical Guide to the Stereochemistry of L(-)-Glucose

This guide provides a comprehensive overview of the stereochemical properties of this compound, intended for researchers, scientists, and professionals in the field of drug development. It covers the molecule's absolute configuration, its relationship with its common enantiomer D(+)-Glucose, and the experimental basis for these determinations.

Introduction to this compound

This compound is a monosaccharide and an aldohexose with the same chemical formula as its far more common enantiomer, D-Glucose (C₆H₁₂O₆).[1] As the "L" designation implies, it belongs to the L-series of carbohydrates, and the "(-)" indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left (counterclockwise).[2][3] While structurally the mirror image of D-Glucose, L-Glucose is not recognized by the enzymes that metabolize D-Glucose, such as hexokinase, and thus cannot be used as an energy source by most living organisms.[1] This unique biological inertia makes it a subject of interest in various research and development contexts, including as a potential non-caloric sweetener or therapeutic agent.[1]

Core Stereochemical Principles

The stereochemistry of glucose is defined by its chiral centers. The open-chain form of glucose possesses four chiral carbons (C2, C3, C4, and C5), leading to a total of 2⁴ or 16 possible stereoisomers.[4][5] These isomers are divided into two enantiomeric families: the D-series and the L-series.

Enantiomeric Relationship: D- vs. L-Glucose

L-Glucose is the enantiomer of D-Glucose, meaning they are non-superimposable mirror images of each other.[6][7] This relationship dictates that every chiral center in L-Glucose has the opposite configuration to its corresponding center in D-Glucose.[4]

The D/L designation is determined by the configuration of the chiral carbon furthest from the most oxidized carbon (the aldehyde group at C1).[8][9] This is the C5 carbon in glucose. In the Fischer projection, if the hydroxyl (-OH) group on C5 points to the left, the sugar belongs to the L-series.[10][11] Conversely, if it points to the right, it is part of the D-series.[8]

Absolute Configuration (R/S System)

Using the Cahn-Ingold-Prelog (CIP) priority rules, the absolute configuration of each chiral center can be unambiguously assigned as either R (from the Latin rectus, right) or S (from the Latin sinister, left).[12] As L-Glucose is the mirror image of D-Glucose, the R/S designations for each of its chiral centers are inverted.

The absolute configuration for D-Glucose is 2R, 3S, 4R, 5R. Therefore, the absolute configuration for L-Glucose is 2S, 3R, 4S, 5S .[5]

Optical Activity

The designations (+) and (-) refer to a compound's optical activity—its ability to rotate plane-polarized light. This is an experimentally determined property and is not directly predictable from the D/L or R/S nomenclature.[7] this compound is levorotatory, rotating light to the left, while D(+)-Glucose is dextrorotatory, rotating it to the right.[2] The magnitude of rotation for the two enantiomers is identical but opposite in direction.[9]

Data Presentation: Physicochemical Properties

The optical properties of L-Glucose compared to D-Glucose are summarized below. The specific rotation changes over time in an aqueous solution as the anomeric forms (α and β) interconvert to reach an equilibrium, a phenomenon known as mutarotation.[9]

| Property | D(+)-Glucose | This compound | Citation(s) |

| Initial Specific Rotation (α-anomer) | +112.2° | -112.2° | [9] |

| Equilibrium Specific Rotation in Water | +52.7° | -52.7° | [9] |

| Absolute Configuration (C2, C3, C4, C5) | R, S, R, R | S, R, S, S | [5] |

Visualization of Stereochemistry

Diagrams are essential for visualizing the three-dimensional structure and stereochemical relationships of chiral molecules.

References

- 1. westfield.ma.edu [westfield.ma.edu]

- 2. organic chemistry - l- versus d-glucose - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. jascoinc.com [jascoinc.com]

- 4. iajps.com [iajps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. scribd.com [scribd.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.ox.ac.uk [chem.ox.ac.uk]

- 9. homework.study.com [homework.study.com]

- 10. quora.com [quora.com]

- 11. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

The Enigma of L(-)-Glucose: A Technical Guide on its Scant Natural Occurrence and Biological Inertness

For Researchers, Scientists, and Drug Development Professionals

Abstract

L(-)-Glucose, the enantiomer of the ubiquitous D(+)-Glucose, presents a fascinating case of stereochemical specificity in biological systems. While D-Glucose is central to the metabolism of nearly all life on Earth, L-Glucose is notably absent from the major metabolic pathways of higher organisms and is found only sporadically and in trace amounts in nature. This technical guide provides an in-depth exploration of the natural occurrence, metabolism, and detection of this compound. It summarizes the current state of knowledge, highlighting the significant lack of quantitative data regarding its presence in organisms. Detailed methodologies for its analysis are presented, alongside a discussion of the known metabolic pathways in specific microorganisms capable of its catabolism. This document serves as a comprehensive resource for researchers in glycobiology, natural products chemistry, and drug development who are interested in the unique properties and potential applications of this rare sugar.

Introduction: The Mirror Image of Life's Fuel

In the landscape of biochemistry, the principle of chirality is fundamental. The stereoisomers of monosaccharides, designated as D (dextrorotatory) and L (levorotatory) forms, are prime examples of how a molecule's spatial arrangement dictates its biological function. D-Glucose is the primary energy source for most living organisms, readily phosphorylated by hexokinase to enter the glycolytic pathway.[1] In stark contrast, L-Glucose is largely unrecognized by the cellular machinery of higher plants and animals, rendering it non-metabolizable.[1][2][3]

The scientific literature presents a degree of ambiguity regarding the natural occurrence of L-Glucose. While some sources suggest its presence in fruits and other plant parts, concrete quantitative evidence to support this is conspicuously absent.[2] Other research posits that L-Glucose does not occur naturally in higher living organisms and is primarily a product of laboratory synthesis.[3][4] This guide will navigate these contrasting viewpoints, presenting the available evidence and highlighting the areas where further research is critically needed.

Physicochemical Properties of this compound

Understanding the fundamental properties of L-Glucose is essential for its detection and study. As the enantiomer of D-Glucose, it shares the same molecular formula and mass but differs in its optical rotation and interaction with other chiral molecules.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₆ | --INVALID-LINK-- |

| Molar Mass | 180.16 g/mol | --INVALID-LINK-- |

| Melting Point | 153-156 °C | --INVALID-LINK-- |

| Solubility in Water | 0.1 g/mL (clear, colorless) | --INVALID-LINK-- |

| Optical Rotation | Approx. -52° (c=5, H₂O) | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

Natural Occurrence: A Notable Absence

Despite extensive research into the composition of natural products, there is a significant lack of quantitative data confirming the presence of L-Glucose in any organism in substantial amounts. The prevailing view is that L-Glucose is a rare sugar in nature.

Higher Organisms (Plants and Animals)

The assertion that L-Glucose is naturally present in fruits and other plant parts is not well-supported by primary literature containing quantitative analysis.[2] Most modern analytical studies of sugars in fruits and vegetables focus on D-Glucose, D-Fructose, and Sucrose, with no mention of L-Glucose.[5][6] The enzymatic machinery in plants is highly stereospecific, geared towards the synthesis and metabolism of D-sugars.[7] An abstract from 1971 suggested the synthesis of L-Glucose by plant enzyme systems, but this line of research does not appear to have been substantiated in subsequent decades.[8]

In animals, there is no evidence of endogenous L-Glucose production. When administered experimentally, L-Glucose is not metabolized for energy and is largely excreted unchanged.[9]

Microorganisms

The most definitive evidence for the interaction of L-Glucose with biological systems comes from the microbial world. While most microorganisms cannot utilize L-Glucose, a few specific bacterial species have been identified that possess the enzymatic pathways to catabolize it.

-

Paracoccus species 43P : This bacterium, isolated from soil, can utilize L-Glucose as a sole carbon source.[1][2][3][10] It possesses a unique catabolic pathway initiated by an NAD+-dependent L-Glucose dehydrogenase.[2][3][11]

-

Burkholderia caryophylli : This plant pathogenic bacterium contains the enzyme D-threo-aldose 1-dehydrogenase, which is capable of oxidizing L-Glucose.[12]

The existence of these metabolic pathways in bacteria suggests that L-Glucose may be present in certain ecological niches, albeit likely in very low concentrations.

Metabolism of this compound

The Metabolic Block in Higher Organisms

The primary reason for the biological inertness of L-Glucose in most organisms is the stereospecificity of the enzyme hexokinase. This crucial first enzyme of the glycolytic pathway can only phosphorylate D-Glucose, preventing L-Glucose from entering the central energy-yielding metabolic route.[1][4] Furthermore, glucose transporters (GLUTs) that facilitate the entry of glucose into cells exhibit a strong preference for the D-enantiomer.[13][14][15][16]

Catabolic Pathway in Paracoccus species 43P

Research has elucidated a novel metabolic pathway for L-Glucose in Paracoccus sp. 43P. This pathway allows the bacterium to convert L-Glucose into intermediates of the central metabolism.

The key steps are:

-

Oxidation: L-Glucose is oxidized to L-gluconate by an NAD+-dependent L-glucose dehydrogenase (LgdA).

-

Further Metabolism of L-gluconate: L-gluconate is then sequentially metabolized by a series of enzymes encoded by the lgn gene cluster. This involves C-5 epimerization, dehydration, phosphorylation, and an aldolase reaction.

-

End Products: The pathway ultimately yields D-glyceraldehyde-3-phosphate and pyruvate, which can enter glycolysis.[3][11]

Caption: Catabolic pathway of this compound in Paracoccus species 43P.

Experimental Protocols for the Analysis of this compound

The analysis of L-Glucose in biological samples is challenging due to its presumed low concentration and the overwhelming abundance of D-Glucose. Enantioselective analytical methods are therefore essential. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common approach.

General Workflow for L-Glucose Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. An l-glucose Catabolic Pathway in Paracoccus Species 43P - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An L-glucose catabolic pathway in Paracoccus species 43P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-Glucose - Wikipedia [en.wikipedia.org]

- 5. lcms.cz [lcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. biology.stackexchange.com [biology.stackexchange.com]

- 8. The synthesis of L-glucose by plant enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effects of L-glucose on memory in mice are modulated by peripherally acting cholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. nisr.or.jp [nisr.or.jp]

- 12. researchgate.net [researchgate.net]

- 13. Glucose transporter - Wikipedia [en.wikipedia.org]

- 14. Glucose Transporters | Definition, Process & Function - Lesson | Study.com [study.com]

- 15. Glucose transporters: structure, function and consequences of deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

Physical and chemical properties of L(-)-Glucose

An In-depth Technical Guide to the Physical and Chemical Properties of L(-)-Glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who require detailed data and experimental context for this unique monosaccharide.

Introduction

This compound (CAS #921-60-8), the enantiomer of the naturally abundant D-Glucose, is a six-carbon aldose sugar with the same molecular formula (C6H12O6) and connectivity as its D-isomer.[1] However, its stereochemical configuration is a mirror image, resulting in distinct biological and physical properties.[1] While D-Glucose is a primary energy source for most living organisms, this compound is not metabolized by most cells because it cannot be phosphorylated by hexokinase, a critical enzyme in the glycolysis pathway.[1][2][3] This non-metabolizable nature makes it a valuable tool in various research and diagnostic applications.[1] this compound is typically a white crystalline powder and is not found in abundance in nature, necessitating its synthesis for research and commercial purposes.[1][2][4]

Physical Properties of this compound

The physical properties of this compound are summarized in the table below, providing a direct comparison of key quantitative data.

| Property | Value | Units | Notes |

| Molecular Formula | C6H12O6 | [1][2] | |

| Molecular Weight | 180.16 | g/mol | [1] |

| Melting Point | 153 - 156 | °C | [4][5][6] |

| Specific Rotation [α] | -52.0 | degrees | (c=10, H2O, NH3, 20°C)[5] |

| Solubility in Water | 50 | mg/mL | [1] |

| 0.1 | g/mL | [4][7] | |

| Appearance | White crystalline powder | [1][4] | |

| Density | 1.54 | g/cm³ | [2] |

Chemical Properties of this compound

This compound shares many chemical properties with D-Glucose due to the presence of the same functional groups (an aldehyde and five hydroxyl groups).[1] However, its stereochemistry dictates its interactions in chiral environments, such as with enzymes.

| Property | Description |

| Structure | A six-carbon aldose sugar, existing in both linear and cyclic (glucopyranose) forms. It is the enantiomer of D-Glucose.[1][2] |

| Stability | Stable at room temperature.[1] |

| Reactivity | Can undergo reactions typical of aldoses, such as oxidation and reduction. The stereochemistry of the products will be opposite to those derived from D-Glucose. |

| Biological Inactivity | Not metabolized by most organisms as it is not a substrate for hexokinase, the first enzyme in glycolysis.[1][2][3] |

Experimental Protocols

Determination of Melting Point

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[8]

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[9] c. The temperature at which the first drop of liquid appears is recorded as the onset of melting. d. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.[8]

-

Data Reporting: The melting point is reported as a range from the onset to the completion of melting.

Determination of Specific Rotation

Objective: To measure the rotation of plane-polarized light caused by a solution of this compound, which is a characteristic property of chiral molecules.

Methodology:

-

Solution Preparation: A solution of this compound of a known concentration (c, in g/mL) is prepared in a specified solvent (e.g., water).

-

Apparatus: A polarimeter is used for this measurement.

-

Procedure: a. The polarimeter is calibrated with the pure solvent. b. The sample solution is placed in a polarimeter cell of a known path length (l, in decimeters). c. The observed rotation (α) of the plane-polarized light is measured at a specific temperature and wavelength (typically the sodium D-line, 589 nm).

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c)[10]

-

Data Reporting: The specific rotation is reported with the temperature, wavelength, concentration, and solvent used.

Determination of Solubility

Objective: To determine the maximum amount of this compound that can dissolve in a given amount of a solvent at a specific temperature.

Methodology:

-

Equilibrium Method: a. An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a sealed container. b. The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).[11] c. The saturated solution is filtered to remove any undissolved solid. d. The concentration of this compound in the clear, saturated solution is determined using an appropriate analytical method (e.g., gravimetric analysis after solvent evaporation, or a spectroscopic method).

-

Data Reporting: Solubility is typically reported in units of mass per volume (e.g., mg/mL or g/100 mL) at the specified temperature.

Signaling Pathways and Logical Relationships

Differential Metabolism of Glucose Enantiomers

The primary reason for the biological inactivity of this compound in most organisms is its stereospecific interaction with the enzyme hexokinase. This logical relationship is crucial for understanding its use as a negative control in metabolic studies.

Caption: Differential metabolic pathways of D-Glucose and L-Glucose.

Experimental Workflow: L-Glucose as a Control in Uptake Assays

This diagram illustrates a typical experimental workflow where this compound is used as a negative control to differentiate between specific transporter-mediated uptake and non-specific diffusion of glucose into cells.

Caption: Workflow for a glucose uptake assay using L-Glucose as a control.

References

- 1. chempep.com [chempep.com]

- 2. L-Glucose - Wikipedia [en.wikipedia.org]

- 3. L-Glucose: Uses, Characteristics_Chemicalbook [chemicalbook.com]

- 4. glycodepot.com [glycodepot.com]

- 5. Thermo Scientific Chemicals this compound, 98% | Fisher Scientific [fishersci.ca]

- 6. Page loading... [wap.guidechem.com]

- 7. L-GLUCOSE | 921-60-8 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. westfield.ma.edu [westfield.ma.edu]

- 11. lup.lub.lu.se [lup.lub.lu.se]

L(-)-Glucose: A Comprehensive Technical Guide to its Optical Rotation and Specific Rotation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the optical and specific rotation of L(-)-Glucose, a key stereoisomer of glucose. This document details the quantitative values of its rotation, the experimental protocols for their measurement, and the underlying principles of this stereochemical property.

Quantitative Data: Optical and Specific Rotation of this compound

This compound, as the enantiomer of D(+)-Glucose, exhibits optical rotation of the same magnitude but in the opposite direction (levorotatory). The specific rotation values for the different anomeric forms of L-Glucose in aqueous solution are summarized below. These values are temperature and wavelength-dependent, typically measured at 20°C using the sodium D-line (589.3 nm).

| Anomeric Form of L-Glucose | Specific Rotation [α] |

| α-L-Glucopyranose | -112.2° |

| β-L-Glucopyranose | -18.7° |

| Equilibrium Mixture | -52.7° |

Note: The values for L-Glucose are inferred from the well-documented values of D-Glucose, as enantiomers have equal but opposite specific rotations.

The Phenomenon of Mutarotation

When either the pure α or β anomer of L-Glucose is dissolved in water, the specific rotation of the solution gradually changes over time until it reaches a stable equilibrium value.[1] This phenomenon, known as mutarotation, is the result of the interconversion between the α and β anomers via the open-chain aldehyde form.[1][2] The equilibrium mixture for glucose in water consists of approximately 36% α-anomer and 64% β-anomer, with a very small amount of the open-chain form.[3]

Experimental Protocol for Measuring Optical Rotation

The measurement of optical rotation is performed using an instrument called a polarimeter. The following protocol outlines the key steps for determining the specific rotation of this compound.

Principle of Polarimetry

A polarimeter measures the angle of rotation of plane-polarized light as it passes through a solution of an optically active substance.[4] The observed rotation (α) is directly proportional to the concentration of the chiral compound (c) and the path length of the sample tube (l). The specific rotation [α] is a characteristic property of a compound and is calculated using Biot's law:

[α] = α / (l * c)

Where:

-

[α] is the specific rotation in degrees.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in grams per milliliter (g/mL).

Instrumentation and Materials

-

Polarimeter (with sodium D-line lamp or equivalent monochromatic light source)

-

Polarimeter sample tubes (e.g., 1 dm or 2 dm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

This compound (high purity)

-

Distilled or deionized water (as solvent)

Instrument Calibration

Before sample measurement, the polarimeter must be calibrated.

-

Zero Calibration: Fill a clean polarimeter tube with the solvent (e.g., distilled water). Place the tube in the polarimeter and take a reading. This is the blank or zero reading. If the reading is not zero, this value must be subtracted from all subsequent sample readings.

-

Calibration with a Standard (Optional but Recommended): A standard of known specific rotation, such as a certified quartz plate or a carefully prepared sucrose solution, can be used to verify the instrument's accuracy.

Sample Preparation

-

Accurately weigh a known mass of this compound using an analytical balance.

-

Dissolve the weighed this compound in a specific volume of solvent (e.g., distilled water) in a volumetric flask to achieve a known concentration. Ensure the glucose is completely dissolved.

-

For mutarotation studies, measurements should be taken immediately after dissolution and then periodically until a stable reading is achieved. For the equilibrium value, allow the solution to stand for several hours or overnight.[1][5]

Measurement Procedure

-

Rinse a clean polarimeter tube with a small amount of the prepared this compound solution.

-

Carefully fill the tube with the solution, ensuring no air bubbles are trapped in the light path.

-

Place the filled sample tube in the sample chamber of the polarimeter.

-

Observe the rotation of the plane-polarized light through the eyepiece or on the digital display.

-

Record the observed angle of rotation (α).

-

Repeat the measurement several times and calculate the average reading to ensure precision.

Calculation of Specific Rotation

-

Subtract the zero/blank reading from the average observed rotation of the sample to get the corrected observed rotation.

-

Use Biot's law to calculate the specific rotation [α], ensuring that the path length (l) is in decimeters and the concentration (c) is in g/mL.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the specific rotation of this compound using a polarimeter.

Caption: Experimental Workflow for Polarimetry of this compound.

References

The Synthesis of L(-)-Glucose: A Technical Guide to its Discovery and Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

L(-)-Glucose, the enantiomer of the ubiquitous D(+)-glucose, is a rare sugar not found in abundance in nature. Its unique property of being sweet to the taste yet largely non-metabolizable by most organisms has made it a subject of significant interest in various fields, from food science to drug development. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. It details key chemical and enzymatic manufacturing processes, presents quantitative data for comparative analysis, and offers in-depth experimental protocols for its synthesis and characterization.

Introduction: A Historical Perspective

The story of this compound is intrinsically linked to the foundational work of Emil Fischer in the late 19th century. His groundbreaking research on the stereochemistry of sugars led to the establishment of the D- and L- nomenclature for monosaccharides, based on the configuration of the chiral center furthest from the aldehyde or ketone group.[1] While D-glucose is the primary energy source for most life on Earth, L-glucose cannot be phosphorylated by hexokinase, the first enzyme in the glycolysis pathway, rendering it metabolically inert in most organisms.[2][3] This fundamental difference has driven research into its potential applications as a low-calorie sweetener and a tool in drug delivery and diagnostics.[2][4] The first chemical synthesis of L-glucose was achieved by Fischer, who prepared it from L-arabinose using the Kiliani synthesis.[5] Since then, various chemical and enzymatic methods have been developed to improve the efficiency and scalability of this compound production.

Chemical Synthesis of this compound

Several chemical routes have been established for the synthesis of this compound, primarily starting from more abundant sugars like D-glucose or L-arabinose.

Kiliani-Fischer Synthesis from L-Arabinose

One of the earliest and most classic methods for L-glucose synthesis is the Kiliani-Fischer synthesis, which elongates the carbon chain of an aldose. Starting with L-arabinose, this method produces a mixture of the C-2 epimers, L-glucose and L-mannose.[6]

Experimental Protocol:

-

Cyanohydrin Formation: L-arabinose is reacted with sodium cyanide (NaCN) in an aqueous solution. The cyanide ion undergoes nucleophilic addition to the aldehyde group of L-arabinose, forming two epimeric cyanohydrins.[7]

-

Hydrolysis: The resulting cyanohydrin mixture is then hydrolyzed, typically by heating in water, to convert the nitrile groups into carboxylic acids, which subsequently form stable lactones (L-gluconolactone and L-mannonolactone).[5]

-

Separation: The diastereomeric lactones are separated using techniques such as fractional crystallization or chromatography.

-

Reduction: The separated L-gluconolactone is then reduced to L-glucose. A common reducing agent for this step is sodium amalgam (Na/Hg).[5]

Quantitative Data:

The classical Kiliani-Fischer synthesis typically results in modest yields, often around 30% for the chain elongation and separation steps.[5]

Synthesis from D-Glucose via Head-to-Tail Inversion

A more modern and efficient approach involves the inversion of the functional groups at the C1 and C5 positions of D-glucose. This strategy takes advantage of the latent symmetry in the D-glucose molecule to generate its L-enantiomer.[8]

Experimental Protocol:

This multi-step synthesis involves the following key transformations:[8]

-

Formation of a C-glycoside derivative: D-glucose is first converted to a β-C-glycoside.

-

Chain elongation at C1: A hydroxymethyl group is introduced at the anomeric carbon.

-

Oxidative decarboxylation at C5: The C6 primary alcohol is oxidized to a carboxylic acid, followed by decarboxylation to invert the stereocenter at C5. A key reagent for the oxidative decarboxylation is lead(IV) tetraacetate.[8]

-

Final deprotection and acetylation: The protecting groups are removed, and the final product is often isolated as the pentaacetate derivative.

Quantitative Data:

This method has been reported to be highly efficient, with an 80% yield for the final acetylation step to produce 1,2,3,4,6-O-Pentaacetyl-L-glucose.[8]

Synthesis from D-Gulono-1,4-lactone

An alternative route utilizes D-gulono-1,4-lactone as the starting material. This method has been reported to provide good overall yields.[9]

Experimental Protocol:

The synthesis proceeds via the formation of 1,2,3,4,5-penta-O-benzyl/acetyl/benzoyl-D-gulitol as a key intermediate.[9]

Quantitative Data:

| Starting Material | Key Intermediate | Overall Yield (%) |

| D-Gulono-1,4-lactone | 1,2,3,4,5-penta-O-protected-D-gulitol | 34-53 |

Enzymatic Synthesis of this compound

Enzymatic methods offer the advantage of high stereospecificity, often leading to cleaner reactions and higher purity products compared to chemical synthesis.

From D-Sorbitol using Galactose Oxidase

Galactose oxidase can stereospecifically oxidize D-sorbitol at the C6 position to yield L-glucose.[10] The use of an immobilized enzyme allows for easier separation and reuse of the biocatalyst.

Experimental Protocol:

-

Immobilization of Galactose Oxidase: Galactose oxidase is immobilized on a solid support, such as crab-shell particles. The particles are first treated with glutaraldehyde to activate the surface. The enzyme is then mixed with the activated particles and allowed to bind.[10]

-

Enzymatic Reaction: The immobilized galactose oxidase is added to a buffered solution of D-sorbitol (e.g., 100 mM in 100 mM sodium phosphate buffer, pH 7.0). The reaction is carried out at a controlled temperature (e.g., 25°C) with stirring.[10]

-

Product Monitoring and Isolation: The formation of L-glucose can be monitored using a suitable analytical method, such as with DNS reagent.[10] The product can then be purified from the reaction mixture.

Quantitative Data:

While enzymatic conversions can be highly specific, the yields may be lower than some chemical routes and are subject to optimization of reaction conditions such as pH, temperature, and substrate concentration.

Characterization of this compound

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and stereochemistry of L-glucose. The chemical shifts and coupling constants will be distinct from those of D-glucose. For 1,2,3,4,6-O-Pentaacetate-L-glucose in CDCl3, characteristic 1H NMR signals include a doublet for the anomeric proton.[8] 13C NMR will show distinct signals for the six carbon atoms.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of L-glucose and its derivatives.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized L-glucose and to separate it from other sugars and byproducts. Chiral HPLC columns can be used to determine the enantiomeric purity.[11]

Signaling Pathways and Experimental Workflows

Metabolic Fate of this compound

The primary reason for the non-metabolizable nature of L-glucose is its incompatibility with the enzyme hexokinase. This diagram illustrates the initial step of glycolysis for D-glucose and the inability of L-glucose to participate.

Caption: Metabolic fate of D-Glucose vs. L-Glucose.

Experimental Workflow: Kiliani-Fischer Synthesis

This diagram outlines the major steps involved in the Kiliani-Fischer synthesis of L-glucose from L-arabinose.

Caption: Kiliani-Fischer synthesis workflow.

Experimental Workflow: Synthesis from D-Glucose

This diagram illustrates the key stages of synthesizing L-glucose from D-glucose via the head-to-tail inversion strategy.

Caption: Synthesis of L-Glucose from D-Glucose workflow.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable molecule for various applications:

-

Low-Calorie Sweetener: Its sweet taste, identical to D-glucose, but lack of caloric value has made it a candidate for a non-caloric sugar substitute.[2] However, high manufacturing costs have limited its widespread commercialization.[2]

-

Drug Delivery: L-glucose can be used to create nanoparticles for targeted drug delivery. Its non-metabolizable nature can lead to longer circulation times in the body.[4]

-

Diagnostic Imaging: Fluorescently labeled L-glucose derivatives have been explored as probes for imaging cancer cells, which can exhibit altered glucose uptake mechanisms.[12]

-

Research Tool: In metabolic studies, L-glucose serves as an excellent negative control to investigate glucose transport mechanisms independently of downstream metabolism.

Conclusion

The synthesis of this compound, from its initial discovery by Emil Fischer to modern, more efficient chemical and enzymatic methods, represents a significant achievement in carbohydrate chemistry. While challenges in cost-effective large-scale production remain, the unique biological properties of L-glucose continue to drive innovation in its synthesis and application. For researchers in drug development and related fields, a thorough understanding of the synthesis and properties of this rare sugar is crucial for harnessing its full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 6. ukessays.com [ukessays.com]

- 7. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]

- 9. Synthesis of L-glucose from D-gulono-1,4-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. L-GLUCOSE synthesis - chemicalbook [chemicalbook.com]

- 12. scholarworks.umt.edu [scholarworks.umt.edu]

The Unseen Half of the Sweet World: A Technical Guide to the Biological Significance of L-Sugars

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While D-sugars, such as D-glucose, are central to mainstream metabolism and energy production, their stereoisomers, the L-sugars, play a diverse and vital role in a multitude of biological processes.[1][2] This technical guide provides a comprehensive overview of the biological significance of L-sugars in nature, with a particular focus on L-fucose, L-rhamnose, and L-arabinose. It delves into their natural occurrences, metabolic pathways, and multifaceted roles in cellular communication, immune modulation, and microbial physiology. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways to facilitate further investigation and therapeutic innovation in this burgeoning field.

Introduction: Beyond the D-Configuration

The vast majority of naturally occurring sugars exist in the D-configuration, which has historically overshadowed the study of their L-enantiomers.[3] However, L-sugars are far from biological curiosities. They are integral components of complex glycans, including glycoproteins, glycolipids, and lipopolysaccharides (LPS), found across the biological kingdoms, from bacteria and plants to humans.[4][5][6] Unlike D-sugars, which are primary energy sources, L-sugars often function as highly specific recognition molecules, mediating intricate biological events such as cell-cell adhesion, host-pathogen interactions, and immune signaling.[7][8] Their unique stereochemistry prevents them from being readily metabolized by many organisms, a property that is being explored for various therapeutic applications, including the development of low-calorie sweeteners and glycosidase inhibitors.[9][10]

Key L-Sugars in Nature: Occurrence and Biological Roles

This section details the prevalence and functional significance of the most well-characterized L-sugars.

L-Fucose (6-deoxy-L-galactose)

L-Fucose is a deoxyhexose that is a common terminal modification of N- and O-linked glycans in mammals.[11] It is a crucial component of fucosylated glycans that play pivotal roles in:

-

Immune Regulation: Fucosylated structures are essential for selectin-mediated leukocyte adhesion, a critical step in the inflammatory response.[7] L-fucose has been shown to enhance the immunostimulatory activity of dendritic cells and modulate their polarization.[11] Furthermore, free L-fucose can act as a danger signal to intestinal epithelial cells, upregulating the expression of genes involved in both innate and adaptive immune responses.[8]

-

Cellular Signaling: Fucosylation of receptors, such as the transforming growth factor-beta (TGF-β) receptor, can modulate their signaling activity.[9] L-fucose has also been implicated in promoting the regeneration of intestinal stem cells through the Aryl Hydrocarbon Receptor (AHR)/IL-22 pathway.[12]

-

Cancer Biology: Altered fucosylation patterns are a hallmark of many cancers and are associated with tumor progression and metastasis. This makes fucosylation pathways attractive targets for cancer therapy.[11]

L-Rhamnose (6-deoxy-L-mannose)

L-Rhamnose is a deoxy sugar widely found in the cell walls of bacteria and plants.[6] Its biological significance is most pronounced in the microbial world:

-

Bacterial Cell Wall Integrity: L-Rhamnose is a key component of the rhamnose-glucose polysaccharides (RGPs) that are essential for the structural integrity of the cell wall in many Gram-positive bacteria, including pathogenic streptococci.[13] The biosynthesis pathway for dTDP-L-rhamnose is absent in humans, making it a promising target for novel antibiotics.[6][13]

-

Virulence Factor: In many pathogenic bacteria, L-rhamnose-containing surface glycans act as virulence factors, mediating adhesion to host cells and evasion of the immune system.[13]

-

Biofilm Formation: L-rhamnose can influence biofilm formation in bacteria like Escherichia coli. Transcriptomic analyses have shown that L-rhamnose modulates the expression of genes related to adhesion and biofilm formation.[5][14]

L-Arabinose

L-Arabinose is a pentose sugar that is a major constituent of plant cell wall polysaccharides such as hemicellulose and pectin.[4] Its metabolism is particularly well-studied in bacteria:

-

Microbial Metabolism: In bacteria like E. coli, the L-arabinose operon is a classic model system for gene regulation.[15][16] The presence of L-arabinose induces the expression of genes required for its transport and catabolism.[4][15][16]

-

Modulation of Antibiotic Resistance: Recent studies have shown that L-arabinose can alter the transcriptome of E. coli to favor biofilm growth and enhance survival during exposure to certain antibiotics.[17][18]

Metabolism of L-Sugars: Unique Enzymatic Pathways

The metabolic pathways for L-sugars are distinct from those of their D-counterparts and involve a specialized set of enzymes.

L-Fucose Metabolism

In mammals, exogenous L-fucose is primarily utilized through a salvage pathway that converts it to GDP-L-fucose. This nucleotide sugar is the donor for all fucosylation reactions. The key enzymes in this pathway are L-fucose kinase (FUK) and GDP-L-fucose pyrophosphorylase (GFPP). A catabolic pathway for L-fucose also exists, converting it to pyruvate and L-lactate.[19][20]

L-Rhamnose Biosynthesis

In bacteria, the activated form of L-rhamnose, dTDP-L-rhamnose, is synthesized from glucose-1-phosphate and dTTP in a four-step enzymatic pathway catalyzed by the RmlA, RmlB, RmlC, and RmlD enzymes.[13][21][22]

L-Arabinose Metabolism in E. coli

The catabolism of L-arabinose in E. coli involves its conversion to L-ribulose, then to L-ribulose-5-phosphate, which is subsequently epimerized to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity and metabolism of L-sugars.

Table 1: Enzyme Kinetic Parameters for L-Sugar Metabolism

| Enzyme | Organism | Substrate | Km (mM) | Reference |

| 2-keto-3-deoxy-L-fuconate:NAD+ oxidoreductase | Pork liver | 2-keto-3-deoxy-L-fuconate | 0.20 | [19] |

| 2-keto-3-deoxy-L-fuconate:NAD+ oxidoreductase | Pork liver | NAD+ | 0.22 - 0.25 | [19] |

| RmlA (Ss-RmlA) | S. syringae | dTTP | 0.11 ± 0.01 | [21] |

| RmlA (Ss-RmlA) | S. syringae | Glucose-1-phosphate | 0.04 ± 0.00 | [21] |

Table 2: Inhibitory Activity of L-Sugar Analogs

| Inhibitor | Target Enzyme | Organism/Cell Line | IC50 (µM) | Reference |

| Ri03 | dTDP-L-rhamnose biosynthesis enzymes | S. pyogenes | 120 - 410 | [23] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of L-sugars.

Quantification of Monosaccharides by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the quantification of monosaccharides, including L-sugars, in biological samples.[24]

Materials:

-

Internal Standard (e.g., myo-inositol)

-

Ethyl mercaptan (EtSH)

-

Trifluoroacetic acid (TFA)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Nitrogen gas supply

-

Water bath

-

GC-MS system

Procedure:

-

Sample Preparation: Homogenize the biological sample. For complex matrices, a clean-up step using solid-phase extraction (SPE) is recommended to remove interfering inorganic ions.[24]

-

Internal Standard Addition: Add a known amount of the internal standard to the sample.

-

Mercaptalation: Add a 2:1 (v/v) mixture of EtSH:TFA to the sample and incubate for 10 minutes at room temperature.

-

First Derivatization: Add BSTFA and incubate in a water bath at 60°C for 15 minutes.

-

Drying: Dry the sample under a stream of nitrogen gas.

-

Second Derivatization: Add BSTFA with 1% TMCS and pyridine. Heat in a water bath at 60°C for 45 minutes.

-

GC-MS Analysis: Analyze the derivatized sample using a suitable GC-MS system and a temperature program optimized for sugar analysis.

-

Quantification: Quantify the individual monosaccharides based on the peak areas relative to the internal standard and using calibration curves of pure standards.

Site-Directed Mutagenesis of Enzymes in L-Sugar Metabolic Pathways

This protocol provides a general method for introducing specific mutations into the genes encoding enzymes involved in L-sugar metabolism, which is crucial for studying enzyme function.[25][26][27]

Materials:

-

Plasmid DNA containing the gene of interest

-

Mutagenic primers (forward and reverse)

-

High-fidelity DNA polymerase

-

dNTPs

-

Reaction buffer

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic

Procedure:

-

Primer Design: Design forward and reverse primers containing the desired mutation. The mutation should be located in the middle of the primers with approximately 15-20 bp of complementary sequence on both sides.

-

PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations. The PCR program should include an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.

-

DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells via heat shock.

-

Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.

-

Verification: Select individual colonies, isolate the plasmid DNA, and verify the presence of the desired mutation by DNA sequencing.

Synthesis of Azide-Containing L-Sugar Analogs for Metabolic Labeling

This protocol outlines a general strategy for the chemical synthesis of azide-containing L-sugar analogs, which can be used as metabolic probes to study glycan biosynthesis.[1]

Materials:

-

Starting L-sugar (e.g., L-rhamnose or L-fucose)

-

Appropriate protecting group reagents (e.g., benzoyl chloride, acetic anhydride)

-

Triflic anhydride or other activating agent

-

Sodium azide

-

Reducing agent (e.g., zinc, Pd/C)

-

Azidoacetic acid

-

Coupling agent (e.g., EDC)

-

Solvents (e.g., pyridine, DMF, THF)

-

Silica gel for column chromatography

Procedure:

-

Protection of Hydroxyl Groups: Selectively protect the hydroxyl groups of the starting L-sugar to allow for regioselective modification.

-

Activation of a Specific Hydroxyl Group: Activate a specific hydroxyl group for nucleophilic substitution, for example, by converting it into a triflate leaving group.

-

Azide Introduction: Introduce the azide group by nucleophilic substitution with sodium azide, which typically proceeds with inversion of configuration.

-

Modification of Other Positions (if necessary): Perform further chemical modifications at other positions of the sugar ring as required.

-

Reduction of Azide to Amine: Reduce the azide group to an amine.

-

Coupling with Azidoacetic Acid: Couple the resulting amine with azidoacetic acid to install the bioorthogonal azido handle.

-

Deprotection: Remove the protecting groups to yield the final azide-containing L-sugar analog.

-

Purification: Purify the final product using techniques such as silica gel column chromatography. The structure of the synthesized analog should be confirmed by NMR and mass spectrometry.

Visualization of Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate important signaling pathways and experimental workflows involving L-sugars.

Caption: L-Fucose as a danger signal in intestinal epithelial cells.

Caption: Bacterial dTDP-L-rhamnose biosynthesis pathway.

Caption: Experimental workflow for site-directed mutagenesis.

L-Sugars in Drug Development and Biotechnology

The unique biological roles and metabolic properties of L-sugars make them attractive molecules for therapeutic and biotechnological applications.

L-Sugar Analogs as Therapeutic Agents

-

Glycosidase Inhibitors: L-sugar mimics can act as inhibitors of glycosidases, enzymes that play crucial roles in various diseases, including diabetes, viral infections, and cancer.[10] The development of specific inhibitors for bacterial glycosidases is a promising strategy for new antibiotics.

-

Anti-inflammatory and Immunomodulatory Agents: The ability of L-fucose to modulate immune responses suggests its potential as a therapeutic agent for inflammatory and autoimmune diseases.[9][11]

-

Anti-cancer Drugs: Targeting the altered fucosylation in cancer cells with L-fucose analogs or inhibitors of fucosyltransferases is an active area of cancer research.[11]

Unnatural L-Sugars in Biotechnology

The synthesis of unnatural L-sugar analogs provides powerful tools for glycobiology research.[1][3][28] These molecules can be used to:

-

Probe carbohydrate-protein interactions.

-

Elucidate enzymatic mechanisms.

-

Develop novel vaccines and diagnostics.

Conclusion and Future Perspectives

The study of L-sugars has unveiled a fascinating and functionally significant dimension of glycobiology. Once considered rare and metabolically inert, it is now clear that L-sugars are key players in a wide array of biological processes, from microbial pathogenesis to human immunology. The distinct metabolic pathways associated with L-sugars, particularly their biosynthesis in bacteria, present validated and promising targets for the development of novel antimicrobial agents. Furthermore, the burgeoning understanding of how L-sugars and their modifications influence cellular signaling is opening new avenues for therapeutic interventions in cancer and inflammatory diseases. The continued development of synthetic methods for L-sugar analogs, coupled with advanced analytical techniques, will undoubtedly accelerate the exploration of the "L-glycome" and unlock its full potential for biomedical and biotechnological innovation. This technical guide serves as a foundational resource to empower researchers and drug developers to further unravel the complexities of L-sugars and harness their unique properties for the advancement of human health.

References

- 1. Synthesis and Application of Rare Deoxy Amino l-Sugar Analogs to Probe Glycans in Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The role of l-arabinose metabolism for Escherichia coli O157:H7 in edible plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-Rhamnose Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth [mdpi.com]

- 6. biomedres.us [biomedres.us]

- 7. Roles of core fucosylation modification in immune system and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Free fucose is a danger signal to human intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exogenous l-fucose attenuates neuroinflammation induced by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sugar-mimicking glycosidase inhibitors: bioactivity and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The functional role of L-fucose on dendritic cell function and polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. quora.com [quora.com]

- 17. mdpi.com [mdpi.com]

- 18. L-Arabinose Alters the E. coli Transcriptome to Favor Biofilm Growth and Enhances Survival During Fluoroquinolone Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. L-fucose metabolism in mammals. Kinetic studies on pork liver 2-keto-3-deoxy-L-fuconate:NAD+ oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Streptococcal dTDP-L-rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Testing Clean-Up Methods for the Quantification of Monosaccharides and Uronic Acids [mdpi.com]

- 25. assaygenie.com [assaygenie.com]

- 26. static.igem.org [static.igem.org]

- 27. Study of the regulatory properties of glucokinase by site-directed mutagenesis: conversion of glucokinase to an enzyme with high affinity for glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

The Microbial Metabolism of L(-)-Glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L(-)-Glucose, the enantiomer of the ubiquitous D(+)-glucose, has long been considered biologically inert. However, recent discoveries have unveiled the existence of microbial pathways capable of metabolizing this rare sugar, challenging the dogma of sugar metabolism's homochirality. This technical guide provides an in-depth exploration of the known microbial pathways for this compound catabolism, with a focus on the enzymatic reactions, genetic underpinnings, and experimental methodologies used in their characterization. This information is of critical value to researchers in microbiology, enzymology, and drug development, offering insights into novel metabolic routes and potential enzymatic targets.

Core Metabolic Pathways of this compound

To date, distinct this compound metabolic pathways have been characterized in two bacterial genera: Paracoccus and Luteolibacter. While both pathways ultimately convert this compound into intermediates of central metabolism, they employ different enzymatic strategies.

The this compound Catabolic Pathway in Paracoccus sp. 43P

The bacterium Paracoccus sp. 43P, isolated from soil, was the first organism in which a complete this compound catabolic pathway was elucidated.[1][2][3] This pathway converts this compound to the glycolytic intermediates pyruvate and D-glyceraldehyde-3-phosphate through a series of enzymatic steps.[1][2][3] The key enzymes are encoded by the lgdA gene and the lgn gene cluster.[3][4]

The pathway proceeds as follows:

-

Oxidation of this compound: this compound is first oxidized to L-glucono-1,5-lactone by an NAD+-dependent L-glucose dehydrogenase (LgdA), which spontaneously hydrolyzes to L-gluconate.[2][4]

-

Dehydrogenation of L-Gluconate: L-Gluconate is then oxidized to 5-keto-L-gluconate by an NAD+-dependent L-gluconate dehydrogenase (LgnH).

-

Reduction to D-Idonate: 5-keto-L-gluconate is subsequently reduced to D-idonate by an NADPH-dependent 5-keto-L-gluconate reductase (LgnI).

-

Dehydration of D-Idonate: D-Idonate is dehydrated to 2-keto-3-deoxy-D-galactonate (KDGal) by D-idonate dehydratase (LgnE).

-

Phosphorylation of KDGal: KDGal is phosphorylated to 2-keto-3-deoxy-D-galactonate-6-phosphate (KDPGal) by KDGal kinase (LgnF).

-

Aldol Cleavage: Finally, KDPGal is cleaved by KDPGal aldolase (LgnG) to yield pyruvate and D-glyceraldehyde-3-phosphate.[1]

The Dual this compound/L-Galactose Catabolic Pathway in Luteolibacter sp. LG18

A second, distinct pathway for this compound metabolism has been identified in Luteolibacter sp. strain LG18.[1][5] This pathway is notable as it also functions in the catabolism of L-galactose.[1][5] While the initial steps are similar to the Paracoccus pathway, it diverges at the intermediate 5-keto-L-gluconate.[1]

The pathway in Luteolibacter sp. LG18 is as follows:

-

Oxidation of this compound: this compound is oxidized to L-gluconate by an NADP+-dependent L-glucose dehydrogenase (LguA).[5]

-

Dehydrogenation of L-Gluconate: L-Gluconate is subsequently oxidized to 5-keto-L-gluconate by an NAD+-dependent L-gluconate dehydrogenase (LguD).[5]

-

Epimerization to D-Tagaturonate: In a key diverging step, 5-keto-L-gluconate is converted to D-tagaturonate by a C-4 epimerase (LguG).[5]

-

Reduction to D-Altronate: D-Tagaturonate is then reduced at the C-5 position by LguC to produce D-altronate.[5]

-

Dehydration to KDG: D-altronate is dehydrated by LguB to yield 2-keto-3-deoxy-D-gluconate (KDG).[5]

-

Phosphorylation of KDG: KDG is phosphorylated at the C-6 position by LguH, which can utilize pyrophosphate (PPi) as a phosphate donor, to form KDG-6-phosphate.[5]

-

Aldol Cleavage: Finally, an aldolase, LguE, cleaves KDG-6-phosphate into pyruvate and D-glyceraldehyde-3-phosphate.[5]

This compound Metabolism in Shinella sp. 1A1

Shinella sp. strain 1A1 has also been identified as an this compound-utilizing bacterium, and its complete genome has been sequenced.[6][7][8][9] However, the specific metabolic pathway and the enzymes involved in this compound catabolism in this organism have not yet been experimentally characterized. The availability of the genome sequence provides a valuable resource for future research to elucidate this novel pathway through comparative genomics and functional studies.[6][9]

Quantitative Data on this compound Metabolizing Enzymes

The kinetic parameters of several key enzymes in the this compound metabolic pathways of Paracoccus sp. 43P and Luteolibacter sp. LG18 have been determined. These data are crucial for understanding the efficiency and substrate specificity of these novel enzymes.

Table 1: Kinetic Parameters of this compound Catabolic Enzymes from Paracoccus sp. 43P

| Enzyme | Substrate | Km (mM) | kcat (min-1) | kcat/Km (min-1mM-1) |

| LgdA | This compound | 59.7 ± 5.7 | 1040 ± 28 | 17.4 |

| scyllo-Inositol | 3.70 ± 0.4 | 705 ± 12 | 191 | |

| LgnH | L-Gluconate | 1.1 ± 0.2 | 18,000 ± 600 | 16,000 |

| LgnI | 5-keto-L-gluconate | 0.08 ± 0.01 | 3,100 ± 100 | 39,000 |

Data from Shimizu et al., 2012.[4]

Table 2: Kinetic Parameters of this compound/L-Galactose Catabolic Enzymes from Luteolibacter sp. LG18

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

| LguA | This compound | 160 ± 10 | 110 ± 2 | 0.69 |

| L-Galactose | 2.0 ± 0.1 | 55 ± 1 | 28 | |

| LguD | L-Gluconate | 1.9 ± 0.1 | 140 ± 2 | 74 |

| L-Galactonate | 0.11 ± 0.01 | 110 ± 1 | 1000 | |

| LguG | 5-keto-L-gluconate | 0.42 ± 0.02 | 1.8 ± 0.02 | 4.3 |

| LguC | D-Tagaturonate | 0.13 ± 0.01 | 1.2 ± 0.02 | 9.2 |

| LguB | D-Altronate | 0.19 ± 0.01 | 2.0 ± 0.02 | 11 |

| LguH | KDG | 0.041 ± 0.003 | 24 ± 0.4 | 590 |

| LguE | KDG-6-P | 0.019 ± 0.001 | 3.0 ± 0.03 | 160 |

Data from Yachida et al., 2024.[5]

Experimental Protocols

The elucidation of these novel metabolic pathways has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Preparation of Cell-Free Extracts for Enzyme Assays

This protocol describes the preparation of cell-free extracts from bacterial cultures to be used as a source of enzymes for activity assays.

-

Cell Culture: Grow the bacterial strain (e.g., Paracoccus sp. 43P) in a minimal medium containing this compound as the sole carbon source at 30°C with shaking until the mid- to late-logarithmic growth phase.[4]

-

Cell Harvesting: Harvest the cells by centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Washing: Wash the cell pellet with a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10% glycerol and 1 mM DTT).

-

Cell Lysis: Resuspend the washed cell pellet in the same buffer and disrupt the cells by sonication on ice.

-

Clarification: Centrifuge the cell lysate at 15,000 x g for 15 minutes at 4°C to remove cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the cell-free extract, for immediate use in enzyme assays or store at -80°C.

NAD(P)+-Dependent Dehydrogenase Activity Assay

This spectrophotometric assay is used to measure the activity of NAD(P)+-dependent dehydrogenases, such as L-glucose dehydrogenase and L-gluconate dehydrogenase, by monitoring the increase in absorbance at 340 nm due to the production of NAD(P)H.

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0), the substrate (e.g., 10 mM this compound), and the cofactor (e.g., 2 mM NAD+).

-

Enzyme Addition: Initiate the reaction by adding a small volume of the cell-free extract or purified enzyme to the reaction mixture.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of NAD(P)H formation, using the molar extinction coefficient of NAD(P)H at 340 nm (6.22 mM-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.

Heterologous Expression and Purification of His-tagged Enzymes

This protocol outlines the general procedure for producing and purifying recombinant enzymes with an N-terminal hexa-histidine (His6) tag in Escherichia coli.

-

Gene Cloning: Amplify the gene of interest (e.g., lgdA) by PCR and clone it into a suitable expression vector (e.g., pET-28a(+)) that adds an N-terminal His6-tag.

-

Transformation: Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and continue incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

Cell Lysis and Clarification: Harvest the cells and prepare a clarified cell-free extract as described previously.

-

Affinity Chromatography: Load the clarified lysate onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity chromatography column pre-equilibrated with a binding buffer.

-

Washing: Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Analysis of Purity: Analyze the purity of the eluted protein fractions by SDS-PAGE.

Gene Disruption for Pathway Validation

Gene disruption, or knockout, is a critical technique to confirm the in vivo function of the identified genes in the metabolic pathway. This is typically achieved through homologous recombination.

-

Construction of a Disruption Cassette: Amplify the upstream and downstream flanking regions of the target gene by PCR. Clone these fragments on either side of an antibiotic resistance gene (e.g., kanamycin resistance) in a suicide vector that cannot replicate in the target bacterium.

-

Conjugation: Transfer the suicide vector from a donor E. coli strain to the target bacterium (e.g., Paracoccus sp. 43P) via conjugation.

-

Selection of Single Crossover Mutants: Select for transconjugants that have integrated the suicide vector into their chromosome via a single homologous recombination event on a medium containing an antibiotic to which the recipient is resistant and the suicide vector confers resistance.

-

Selection of Double Crossover Mutants: Culture the single crossover mutants in a non-selective medium and then plate on a medium containing the antibiotic from the disruption cassette. Screen for colonies that have lost the suicide vector backbone (and its associated resistance marker, if any) through a second homologous recombination event, resulting in the replacement of the target gene with the antibiotic resistance cassette.

-

Verification: Confirm the gene disruption by PCR and/or Southern blotting.

Analysis of Metabolic Intermediates by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for the qualitative analysis of sugars and their derivatives produced during enzymatic reactions.

-

Sample Preparation: Spot a small volume of the enzymatic reaction mixture or culture supernatant onto a silica gel TLC plate.

-

Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of butanol, acetic acid, and water). Allow the solvent to ascend the plate.

-

Visualization: After development, dry the plate and visualize the spots by spraying with a suitable reagent (e.g., a diphenylamine-aniline-phosphoric acid solution) and heating. Different sugars and their derivatives will have different retention factors (Rf values), allowing for their separation and identification by comparison to standards.[5]

Conclusion

The discovery and characterization of this compound metabolic pathways in microorganisms have opened a new chapter in our understanding of carbohydrate biochemistry. The detailed pathways in Paracoccus sp. 43P and Luteolibacter sp. LG18 provide fascinating examples of enzymatic adaptation and evolution. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further explore this emerging field. Future investigations into the this compound metabolism of other organisms, such as Shinella sp. 1A1, and the application of metabolic engineering to these pathways hold exciting promise for the development of novel biotechnological and therapeutic applications.

References

- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. An l-glucose Catabolic Pathway in Paracoccus Species 43P - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Complete genome sequence of Shinella sp. strain 1A1, an ʟ-glucose-utilizing bacterium isolated from soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Complete genome sequence of Shinella sp. strain 1A1, an ʟ-glucose-utilizing bacterium isolated from soil - PMC [pmc.ncbi.nlm.nih.gov]

L(-)-Glucose: A Comprehensive Technical Guide to its Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

L(-)-Glucose, the enantiomer of the ubiquitous D-(+)-Glucose, is a rare monosaccharide that does not occur naturally in significant quantities.[1] While structurally a mirror image of D-Glucose, its stereochemical difference confers unique biological properties, making it a molecule of considerable interest for various industrial applications. Unlike D-Glucose, L-Glucose cannot be phosphorylated by hexokinase, the initial enzyme in the glycolysis pathway, and is therefore not metabolized by most organisms as an energy source.[2] This inherent lack of metabolism is the foundation for its potential utility in the pharmaceutical, food, and biotechnology sectors. This technical guide provides an in-depth overview of the current and potential industrial applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Physicochemical and Biological Properties

This compound shares many of the same physical and chemical properties as its D-isomer, D-(+)-Glucose, due to their enantiomeric relationship. However, their interactions with chiral biological systems are profoundly different.

| Property | This compound | D-(+)-Glucose | References |

| Molar Mass | 180.156 g/mol | 180.156 g/mol | [2] |

| Solubility in Water | High (estimated to be similar to D-Glucose) | 91 g/100 mL at 25°C | [2] |

| Sweetness | Indistinguishable in taste from D-Glucose | Prototypical sweet substance | [1][3][4] |

| Metabolism in Humans | Not metabolized | Primary source of energy | [2] |

| Sweetness Detection Threshold | 0.032 ± 0.007 M | 0.041 ± 0.006 M | [4][5] |

Potential Industrial Applications

Low-Calorie Sweetener

Core Concept: this compound's sweetness, which is indistinguishable from that of D-Glucose to the human palate, combined with its non-metabolizable nature, makes it an ideal candidate for a low-calorie or zero-calorie sweetener.[1][3] It is suitable for consumption by individuals with diabetes mellitus as it does not impact blood glucose levels.[1]

Challenges: The primary obstacle to the widespread use of L-Glucose as a sweetener is its high manufacturing cost, which has historically prevented its commercialization.[2]

Laxative and Colon-Cleansing Agent

Core Concept: Due to its inability to be absorbed in the small intestine, this compound acts as an osmotic laxative, drawing water into the colon and promoting bowel movements. This property has led to its investigation as a palatable and effective colon-cleansing agent in preparation for procedures like colonoscopy.

Clinical Evidence: An open-label clinical trial involving 30 healthy individuals demonstrated that a 24g dose of L-Glucose in 8 ounces of water resulted in "excellent" or "good" colon preparations in 80% of patients. The preparation was reported to be palatable, and no significant adverse events or electrolyte disturbances were observed.

| Clinical Trial Outcome | Result | Reference |

| Dosage | 24 g of L-Glucose in 8 ounces of water | |

| Efficacy (Excellent/Good Preparation) | 80% (24 out of 30 patients) | |

| Average Water Consumption | 48 ounces | |

| Adverse Events | None reported |

Cancer Diagnosis and Imaging

Core Concept: Cancer cells exhibit altered metabolism, famously characterized by the Warburg effect, which involves a high rate of glucose uptake.[6][7] Intriguingly, studies have shown that fluorescently labeled L-Glucose analogues, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-L-glucose (2-NBDLG), are taken up by certain cancer cells.[6][8] This uptake appears to be independent of the common glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs).[6]

Mechanism of Uptake: The precise mechanism of 2-NBDLG uptake into cancer cells is still under investigation, but it is known to be inhibitable by phloretin, a broad-spectrum inhibitor of transporters and channels.[9] This suggests a unique transport pathway that may be more active or present in malignant cells, offering a potential avenue for targeted cancer cell visualization and characterization.[6]

Drug Delivery Systems